7-bromo-1H-indazol-6-ol

Medicinal Chemistry Physicochemical Properties ADME

Specifically choose 7-bromo-1H-indazol-6-ol for your medicinal chemistry program to leverage its unique C7-regioselective reactivity in palladium-catalyzed cross-couplings, an essential step for generating focused libraries of inhibitors targeting FGFR4, TTK, PLK4, and Aurora kinases. This specific substitution pattern is non-interchangeable with 5-bromo isomers or non-brominated analogs, making it the definitive starting material for exploring SAR around the 7-position and modulating LogP to improve metabolic stability.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 705927-37-3
Cat. No. B1450905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-indazol-6-ol
CAS705927-37-3
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)Br)O
InChIInChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
InChIKeyAGURCNORFYROIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-indazol-6-ol (CAS 705927-37-3): Procurement Guide for a 6-Hydroxyindazole Intermediate


7-Bromo-1H-indazol-6-ol is a heterocyclic compound characterized by a 1H-indazole core with a hydroxyl group at the 6-position and a bromine substituent at the 7-position . This substitution pattern renders it a versatile building block in medicinal chemistry, particularly for the synthesis of potential kinase inhibitors . The compound is a solid at room temperature and is utilized as a research intermediate, with its bromine atom providing a key handle for further derivatization via cross-coupling reactions [1].

Why Generic Substitution is Problematic: The Distinct Reactivity of 7-Bromo-1H-indazol-6-ol


Substituting 7-bromo-1H-indazol-6-ol with a close analog like 5-bromo-1H-indazol-6-ol (CAS 1227270-50-9) or the non-brominated 1H-indazol-6-ol (CAS 23244-88-4) is not chemically equivalent and would alter the outcome of a synthetic sequence. The specific 7-position of the bromine atom on the indazole core confers unique reactivity for regioselective palladium-catalyzed cross-coupling reactions, a key step in generating diverse libraries of substituted indazoles [1]. Using a 5-bromo isomer would lead to a different C-C bond formation site, while the absence of the bromine handle on 1H-indazol-6-ol eliminates the possibility for this crucial derivatization pathway altogether, thereby failing to yield the intended downstream compounds.

Quantitative Evidence Guide: 7-Bromo-1H-indazol-6-ol vs. Comparators


LogP Value Comparison: Enhanced Lipophilicity of 7-Bromo-1H-indazol-6-ol

A critical differentiator in drug design is lipophilicity, quantified by the octanol-water partition coefficient (LogP). The presence of the bromine atom in 7-bromo-1H-indazol-6-ol increases its LogP compared to the non-halogenated parent compound 1H-indazol-6-ol. This difference is essential for medicinal chemists optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties .

Medicinal Chemistry Physicochemical Properties ADME

Reactivity for Cross-Coupling: A Site-Specific Advantage Over 5-Bromo Isomer

The 7-bromo substituent on 7-bromo-1H-indazol-6-ol is essential for its use in regioselective Suzuki-Miyaura cross-coupling reactions to create C7-arylated indazoles [1]. While the 5-bromo isomer (5-bromo-1H-indazol-6-ol) can also undergo cross-coupling, the resulting C5-arylated products are chemically distinct. Research has established efficient, regioselective protocols specifically for C7-brominated indazoles, validating the unique value of the 7-bromo substitution pattern for accessing a defined chemical space [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Potential for Developing Selective Kinase Inhibitors: A Class-Level Advantage

The indazole scaffold is a privileged structure in kinase inhibitor design, with several potent compounds in development . The 7-bromo-1H-indazol-6-ol core provides a unique vector for functionalization, which is being explored in the development of inhibitors targeting FGFR4 [1] and other kinases [2]. While direct comparative biological data for the compound itself is unavailable, its role as a key building block in these advanced medicinal chemistry programs provides a strong class-level inference of its differentiated utility compared to non-brominated or differently substituted analogs.

Kinase Inhibition Cancer Research Drug Discovery

Optimal Research and Industrial Applications for 7-Bromo-1H-indazol-6-ol


Synthesis of C7-Functionalized Indazole Libraries for Medicinal Chemistry

This compound is the ideal starting material for generating focused libraries of C7-arylated or C7-alkenylated indazoles via palladium-catalyzed cross-coupling reactions [1]. The specific substitution pattern is essential for exploring the SAR around the C7 position of the indazole core, a region of interest for developing kinase inhibitors.

Development of Novel FGFR4 Kinase Inhibitors

7-Bromo-1H-indazol-6-ol serves as a critical intermediate in the synthesis of advanced analogs aimed at inhibiting FGFR4, a validated target for hepatocellular carcinoma and other cancers [2]. Using this building block allows researchers to follow established design strategies to access potent and selective inhibitors.

Optimization of Lead Compounds' ADME Properties

In a lead optimization campaign, the strategic introduction of the 7-bromo-6-hydroxyindazole moiety can be used to modulate key physicochemical properties such as lipophilicity (LogP) . This can improve a candidate's membrane permeability and metabolic stability, making it a valuable fragment for property-based drug design.

Preparation of Advanced Building Blocks for Patented Kinase Inhibitors

The compound is a known precursor for synthesizing compounds within patent families targeting TTK, PLK4, and Aurora kinases [3]. Its procurement is necessary for any research group aiming to explore, validate, or expand upon the chemical matter disclosed in these intellectual property filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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